BCN-PEG3-oxyamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG3-oxyamine can be synthesized through a series of chemical reactions involving the introduction of the BCN and oxyamine groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Introduction of BCN Group: The BCN moiety is introduced onto the PEG chain through a reaction with a suitable BCN precursor.
Introduction of Oxyamine Group: The oxyamine group is then introduced through a reaction with an oxyamine precursor
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG3-oxyamine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The BCN moiety participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules
Oxime Ligation: The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds
Common Reagents and Conditions
Click Chemistry: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a catalyst
Oxime Ligation: Common reagents include aldehydes and ketones, and the reaction is often carried out in aqueous or organic solvents
Major Products Formed
Scientific Research Applications
BCN-PEG3-oxyamine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry and oxime ligation
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and carbohydrates
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery
Industry: Applied in the production of functional materials and nanomaterials for various industrial applications
Mechanism of Action
BCN-PEG3-oxyamine exerts its effects through two primary mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN moiety undergoes a cycloaddition reaction with azide-containing molecules, forming stable triazole linkages
Oxime Ligation: The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds, facilitating the conjugation of various biomolecules
Comparison with Similar Compounds
BCN-PEG3-oxyamine can be compared with other similar compounds, such as:
BCN-PEG4-oxyamine: Similar to this compound but with an additional PEG unit, providing increased solubility and flexibility.
BCN-PEG2-oxyamine: Contains one less PEG unit, resulting in slightly different solubility and reactivity properties.
BCN-PEG3-amine: Lacks the oxyamine group, making it suitable for different types of bioconjugation reactions.
This compound is unique due to its balanced properties of solubility, reactivity, and biocompatibility, making it a versatile tool in various scientific and industrial applications .
Properties
Molecular Formula |
C21H35N3O7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H35N3O7/c22-31-16-20(25)23-7-9-27-11-13-29-14-12-28-10-8-24-21(26)30-15-19-17-5-3-1-2-4-6-18(17)19/h17-19H,3-16,22H2,(H,23,25)(H,24,26)/t17-,18+,19? |
InChI Key |
CJESEDMIVLMLCQ-DFNIBXOVSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1 |
Origin of Product |
United States |
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